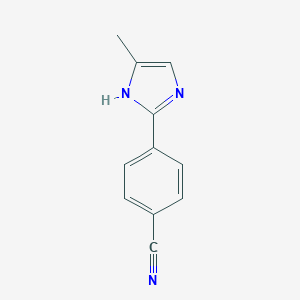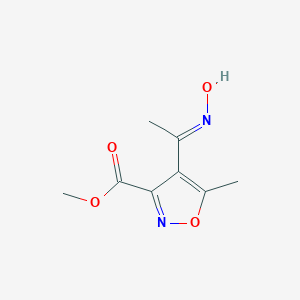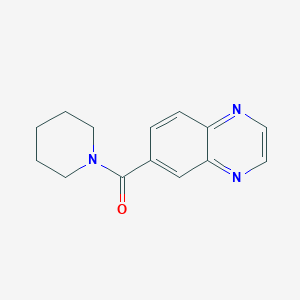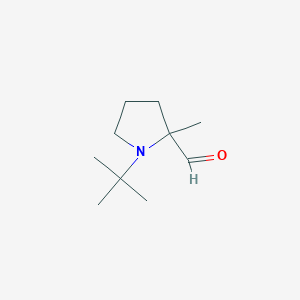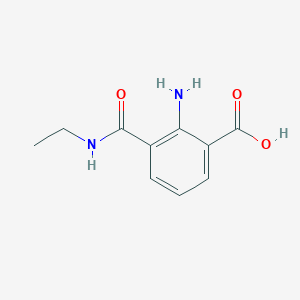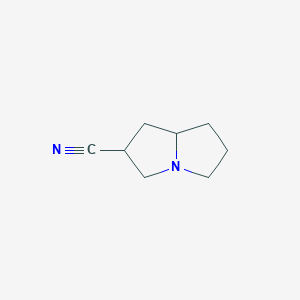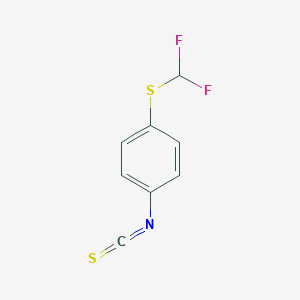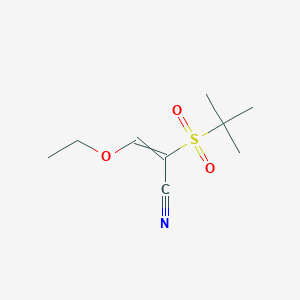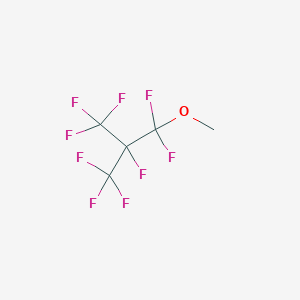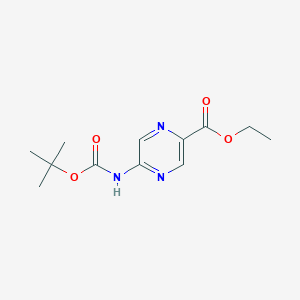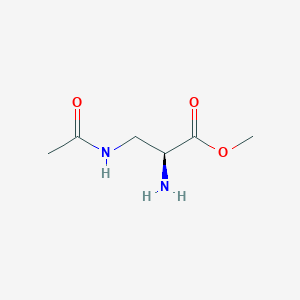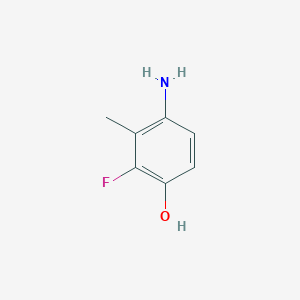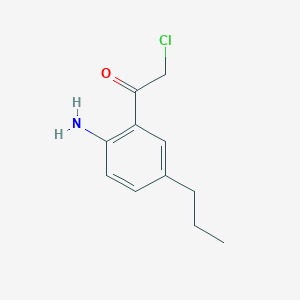
1-(2-Amino-5-propylphenyl)-2-chloro-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, commonly known as APEC, is a synthetic compound that has been widely studied for its potential applications in the field of neuroscience research. APEC is a potent and selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of dopamine and other neurotransmitters in the brain.
作用机制
APEC works by selectively inhibiting the activity of 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, which is responsible for the breakdown of dopamine and other neurotransmitters in the brain. By inhibiting the activity of 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, APEC increases the levels of dopamine in the brain, which can improve motor function and cognitive performance.
Biochemical and Physiological Effects:
APEC has been shown to increase dopamine levels in the brain, which can improve motor function and cognitive performance. APEC has also been studied for its potential neuroprotective effects, which may be due to its ability to reduce oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the main advantages of using APEC in lab experiments is its selectivity for 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, which allows researchers to study the specific effects of inhibiting this enzyme. APEC is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using APEC in lab experiments is its potential toxicity, which can vary depending on the dose and duration of treatment.
未来方向
There are many potential future directions for research on APEC, including its use as a potential treatment for Parkinson's disease and other neurological disorders. APEC may also have applications in the field of cognitive enhancement and neuroprotection. Further studies are needed to fully understand the biochemical and physiological effects of APEC and its potential therapeutic applications.
合成方法
APEC can be synthesized using a variety of methods, including the reaction of 2-amino-5-propylphenol with ethyl chloroacetate, followed by reduction with sodium borohydride and chlorination with thionyl chloride. Another method involves the reaction of 2-amino-5-propylphenol with ethyl 2-chloroacetate, followed by reduction with lithium aluminum hydride and chlorination with thionyl chloride.
科学研究应用
APEC has been used extensively in scientific research to study the role of 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone in the brain and its potential implications for the treatment of neurological disorders such as Parkinson's disease. APEC has been shown to increase dopamine levels in the brain by inhibiting the breakdown of dopamine by 1-(2-Amino-5-propylphenyl)-2-chloro-ethanone, which is responsible for the degradation of dopamine. APEC has also been studied for its potential neuroprotective effects and its ability to enhance cognitive function.
属性
CAS 编号 |
164788-92-5 |
|---|---|
产品名称 |
1-(2-Amino-5-propylphenyl)-2-chloro-ethanone |
分子式 |
C11H14ClNO |
分子量 |
211.69 g/mol |
IUPAC 名称 |
1-(2-amino-5-propylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C11H14ClNO/c1-2-3-8-4-5-10(13)9(6-8)11(14)7-12/h4-6H,2-3,7,13H2,1H3 |
InChI 键 |
DABCBDWHSSYTSU-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(C=C1)N)C(=O)CCl |
规范 SMILES |
CCCC1=CC(=C(C=C1)N)C(=O)CCl |
同义词 |
Ethanone, 1-(2-amino-5-propylphenyl)-2-chloro- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



